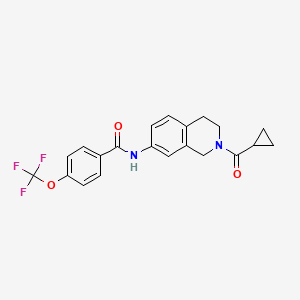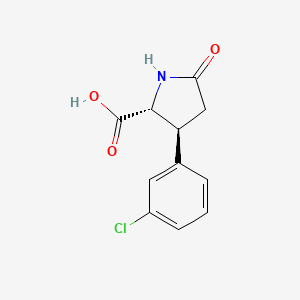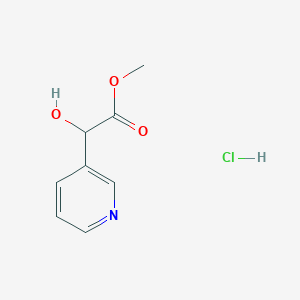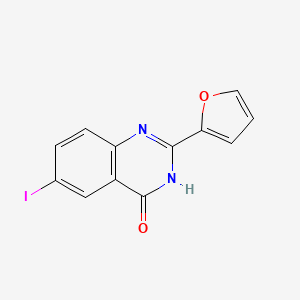
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is a complex organic compound that belongs to the family of benzamides This compound is known for its unique structure which combines a cyclopropane ring, a tetrahydroisoquinoline moiety, and a trifluoromethoxy benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide typically involves a multi-step organic synthesis process The procedure generally starts with the preparation of the cyclopropanecarbonyl precursor, followed by its coupling with the tetrahydroisoquinoline derivative
Industrial Production Methods
On an industrial scale, the production of this compound may be optimized by employing catalytic processes, high-yielding reaction pathways, and robust purification methods. The use of flow chemistry and continuous manufacturing techniques could enhance the scalability and efficiency of its production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions including:
Oxidation: The cyclopropane ring and tetrahydroisoquinoline moiety can be susceptible to oxidative processes.
Reduction: Specific functional groups within the molecule can be targeted by reducing agents.
Substitution: Aromatic substitution reactions can occur on the benzamide ring, especially at positions activated by the trifluoromethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, and Friedel-Crafts reagents. These reactions typically require controlled conditions such as specific pH levels, temperatures, and solvents to optimize yields and selectivities.
Major Products
The major products of these reactions depend on the specific type of reaction and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor-binding studies and its interactions with various biomolecules.
Medicine: Explored for its pharmacological properties, including potential activity as an anti-inflammatory, anti-cancer, or neuroprotective agent.
Industry: Utilized in the design of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclopropane and tetrahydroisoquinoline moieties may facilitate binding to enzymes or receptors, while the trifluoromethoxybenzamide group can influence the compound's pharmacokinetic properties. This combination of structural features allows it to exert its biological effects through multiple pathways, potentially modulating enzymatic activity, receptor signaling, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzamide derivatives, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide stands out due to its unique structural motifs and the presence of a trifluoromethoxy group. Similar compounds include:
N-(4-(trifluoromethoxy)phenyl)benzamide: Lacks the cyclopropanecarbonyl and tetrahydroisoquinoline moieties, which may affect its biological activity.
N-(2-(cyclopropanecarbonyl)phenyl)benzamide: Misses the tetrahydroisoquinoline and trifluoromethoxybenzamide groups, leading to different chemical properties.
N-(2-(tetrahydroisoquinolin-7-yl)phenyl)benzamide: Does not possess the cyclopropanecarbonyl and trifluoromethoxybenzamide groups, altering its interaction with biological targets. The presence of these unique structural features in this compound contributes to its distinct chemical and biological properties, setting it apart from other benzamide derivatives.
Eigenschaften
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3/c22-21(23,24)29-18-7-4-14(5-8-18)19(27)25-17-6-3-13-9-10-26(12-16(13)11-17)20(28)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGUDVIMCWDXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B2445132.png)
![1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2445133.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2445138.png)
![6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2445139.png)
![N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2445140.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2445145.png)

![2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2445150.png)

